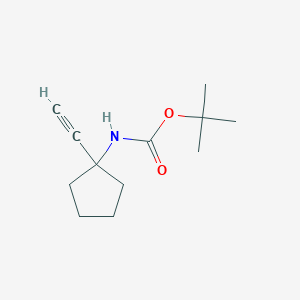

tert-Butyl (1-ethynylcyclopentyl)carbamate

Descripción

tert-Butyl (1-ethynylcyclopentyl)carbamate is a carbamate-protected amine featuring a cyclopentane ring substituted with an ethynyl (-C≡CH) group. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and prodrugs. The ethynyl group enables further functionalization via click chemistry or cross-coupling reactions, distinguishing it from other carbamate derivatives.

Propiedades

IUPAC Name |

tert-butyl N-(1-ethynylcyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-12(8-6-7-9-12)13-10(14)15-11(2,3)4/h1H,6-9H2,2-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAUHSDJGWFYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-ethynylcyclopentyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods: Industrial production methods for carbamates often involve the use of efficient and scalable processes. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide offers mild reaction conditions and short reaction times, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl (1-ethynylcyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products:

Oxidation: Carbonyl compounds.

Reduction: Amines.

Substitution: Substituted carbamates.

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, tert-Butyl (1-ethynylcyclopentyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable for multi-step synthesis .

Biology and Medicine: Carbamates, including tert-Butyl (1-ethynylcyclopentyl)carbamate, are studied for their potential use in drug development. They can act as enzyme inhibitors and have applications in the design of pharmaceuticals .

Industry: In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. They are also employed in the synthesis of polymers and other materials .

Mecanismo De Acción

The mechanism of action of tert-Butyl (1-ethynylcyclopentyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be removed under acidic conditions, restoring the free amine .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The ethynyl group imparts unique reactivity and steric properties compared to other substituents. Key analogs include:

Key Observations :

- Ethynyl vs. Cyano: The ethynyl group offers alkyne-specific reactivity (e.g., Sonogashira coupling), while the cyano group is more electrophilic and prone to hydrolysis .

- Ethynyl vs. Hydroxy : The hydroxy analog exhibits higher polarity and solubility in aqueous systems, whereas the ethynyl derivative is more lipophilic .

- Ring Size : Cyclopentane rings (as in the target compound) exhibit greater ring strain compared to cyclohexane analogs (e.g., tert-Butyl (3-oxocyclohexyl)carbamate), influencing conformational stability .

Physicochemical Properties

Research Findings and Data Tables

Actividad Biológica

tert-Butyl (1-ethynylcyclopentyl)carbamate is a compound of interest due to its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C11H15NO2

- Molecular Weight : 193.25 g/mol

- CAS Number : 4248-19-5

The biological activity of tert-butyl (1-ethynylcyclopentyl)carbamate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It can interact with G protein-coupled receptors (GPCRs), influencing cell signaling and response mechanisms.

Pharmacological Effects

Research indicates that tert-butyl (1-ethynylcyclopentyl)carbamate exhibits several pharmacological effects:

- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation markers in vitro.

- Antitumor Effects : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Properties : It has been evaluated for its ability to protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotective | Protection against oxidative stress |

Case Studies

Several studies have investigated the biological activity of tert-butyl (1-ethynylcyclopentyl)carbamate, revealing promising results.

Case Study 1: Anti-inflammatory Effects

In a study conducted on murine models, tert-butyl (1-ethynylcyclopentyl)carbamate was administered to evaluate its anti-inflammatory properties. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Antitumor Activity

A series of experiments were performed on human cancer cell lines, where the compound exhibited dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent.

Research Findings

Recent research has further elucidated the compound's biological mechanisms:

- Cell Signaling Pathways : Studies have demonstrated that tert-butyl (1-ethynylcyclopentyl)carbamate activates the MAPK/ERK pathway, which is crucial for cell survival and proliferation.

- Gene Expression Modulation : The compound influences the expression of genes associated with inflammation and apoptosis, indicating a multifaceted role in cellular responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.